Mechanistic Pathway Control: Elimination vs. Sulfene Formation Under Basic Conditions
In a controlled comparative study within a single experimental framework, 2-bromoethanesulfonyl chloride (compound 15) and 2-chloroethanesulfonyl chloride (compound 2) were reacted with triethylamine in benzene containing ethanol-d [1]. The bromo compound exhibited a strong preference for olefin formation—yielding ethenesulfonyl chloride (11) as the dominant pathway—while the chloro compound proceeded primarily via a sulfene intermediate [ClCH=SO₂], producing a mixture of undeuterated and α-monodeuterated ethyl ethenesulfonate [1]. The observation that deuterium incorporation occurs from the chloro compound but not the bromo compound demonstrates that the mechanistic partitioning is controlled by the β-halogen identity, not by the sulfonyl chloride group common to both substrates.
| Evidence Dimension | Reaction pathway selectivity upon base treatment (triethylamine/ethanol-d/benzene) |
|---|---|
| Target Compound Data | 2-Bromoethanesulfonyl chloride: Olefin formation to ethenesulfonyl chloride is greatly favored; minimal sulfene-derived products |
| Comparator Or Baseline | 2-Chloroethanesulfonyl chloride: Sulfene intermediate formation dominant; yields mixture of undeuterated and α-monodeuterated ethyl ethenesulfonate |
| Quantified Difference | Pathway outcome is qualitatively unambiguous—bromo compound favors elimination, chloro compound favors sulfene pathway; deuterium incorporation absent in bromo-derived products, present in chloro-derived products |
| Conditions | Triethylamine base, benzene solvent, ethanol-d as nucleophile/trap, room temperature (Zielinski, 1976) |
Why This Matters
When the synthetic objective is clean conversion to ethenesulfonyl chloride or vinyl sulfone derivatives without sulfene-derived byproducts, 2-bromoethanesulfonyl chloride provides exclusive pathway control that 2-chloroethanesulfonyl chloride cannot achieve.
- [1] Zielinski, P. 'Some reactions of 2-chloroethanesulfonyl chloride.' MS Thesis, Rochester Institute of Technology, 1976. Part 2: The Formation of Ethyl Ethenesulfonate from 2-Chloroethanesulfonyl Chloride or Ethenesulfonyl Chloride; A Mechanistic Study. View Source
